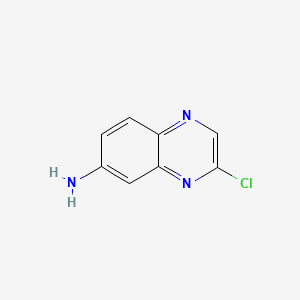

3-Chloroquinoxalin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

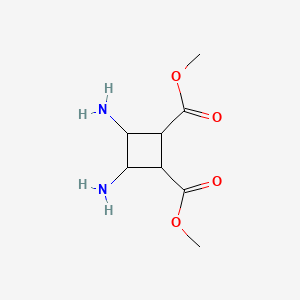

3-Chloroquinoxalin-6-amine is a chemical compound with the CAS Number: 166402-16-0 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 3-chloro-6-quinoxalinamine .

Molecular Structure Analysis

The InChI code for 3-Chloroquinoxalin-6-amine is 1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

3-Chloroquinoxalin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Drug Discovery and Development

3-Chloroquinoxalin-6-amine: serves as a key intermediate in the synthesis of various bioactive molecules. Its incorporation into drug compounds can lead to the development of new therapeutic agents. The quinoxaline moiety is a common feature in compounds with potential antiviral, antibacterial, and anticancer properties .

Dye and Pigment Industry

Quinoxaline derivatives, including those synthesized from 3-Chloroquinoxalin-6-amine , are used in creating dyes and pigments. These compounds exhibit vibrant colors and stability, making them suitable for industrial dyeing processes .

Fluorescent Materials

The compound’s structure allows for the development of fluorescent materials. These materials are crucial in various applications, such as biological imaging and sensors, where they help in visualizing and tracking biological processes .

Electroluminescent Materials

3-Chloroquinoxalin-6-amine: is utilized in the synthesis of electroluminescent materials. These materials are essential components in the manufacturing of OLEDs (Organic Light Emitting Diodes), which are used in displays and lighting .

Organic Sensitizers for Solar Cells

Quinoxaline derivatives are also employed as organic sensitizers in solar cells. They enhance the efficiency of photovoltaic cells by increasing light absorption and charge transfer processes .

Polymeric Optoelectronic Materials

The compound is instrumental in creating polymeric optoelectronic materials. These materials have applications in the field of electronics, particularly in the development of flexible electronic devices .

Safety and Hazards

Mecanismo De Acción

Target of Action:

3-Chloroquinoxalin-6-amine primarily targets heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin. By inhibiting heme polymerase, the compound disrupts the detoxification process in Plasmodium species, leading to the accumulation of toxic heme and ultimately killing the parasite .

Mode of Action:

The interaction between 3-Chloroquinoxalin-6-amine and heme polymerase prevents the conversion of heme to hemazoin. As a result, Plasmodium species cannot effectively neutralize the toxic heme, leading to their demise .

Biochemical Pathways:

The affected pathway is related to hemozoin formation in Plasmodium falciparum . Many antimalarials, including 3-Chloroquinoxalin-6-amine, act as strong inhibitors of hemozoin crystal growth .

Propiedades

IUPAC Name |

3-chloroquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACHDNWEGOFNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-Ethyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574262.png)

![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)

![Bicyclo[2.2.1]heptan-7-ol, 2-ethynyl-, (endo,syn)- (9CI)](/img/no-structure.png)

![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)

![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)